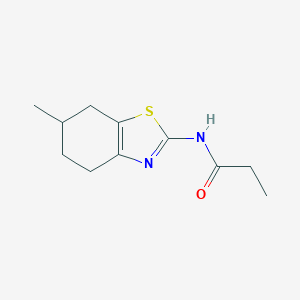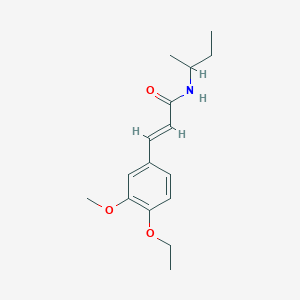
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine, also known as PNU-22394, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has also been found to inhibit the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In neuronal cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In cancer cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to induce cell cycle arrest and apoptosis. In cardiac cells, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been found to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has some limitations, such as its relatively high cost and limited availability in some regions.
未来方向
There are several future directions for the research on 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine. One potential area of investigation is the development of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine derivatives with improved pharmacological properties. Another future direction is the investigation of the molecular targets of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine and the signaling pathways involved in its pharmacological effects. Additionally, the therapeutic potential of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine in other diseases, such as neurodegenerative disorders and metabolic diseases, could be explored.
Conclusion:
In conclusion, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine is a promising compound with potential therapeutic applications in various fields. Its synthesis method has been optimized for large-scale production, and its pharmacological properties have been extensively studied. Further research is needed to fully understand the mechanism of action of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine and its potential therapeutic applications in different diseases.
合成方法
The synthesis of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-pyridinemethanol with methylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with piperazine to yield the final product. The synthesis of 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been widely studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been shown to have neuroprotective effects against neuronal damage induced by oxidative stress. In oncology, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been investigated for its anti-tumor activity, and it has been found to inhibit the growth of various cancer cell lines. In cardiovascular diseases, 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential to reduce myocardial infarction size and improve cardiac function.
属性
产品名称 |
1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperazine |
|---|---|
分子式 |
C11H17N3O2S |
分子量 |
255.34 g/mol |
IUPAC 名称 |
1-methylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)10-11-2-4-12-5-3-11/h2-5H,6-10H2,1H3 |
InChI 键 |
BNPFEROTGSWEBV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)




![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)